molecular formula C16H28N4O5S B14241311 H-Cys-Pro-Leu-Gly-OH CAS No. 478549-68-7

H-Cys-Pro-Leu-Gly-OH

Cat. No.: B14241311
CAS No.: 478549-68-7
M. Wt: 388.5 g/mol
InChI Key: OLSHOBGNFITHGG-SRVKXCTJSA-N
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Description

H-Cys-Pro-Leu-Gly-OH is a tetrapeptide composed of four amino acids: cysteine, proline, leucine, and glycine This compound is of significant interest in the fields of biochemistry and molecular biology due to its unique structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Pro-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (leucine, proline, and cysteine) are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for protecting the amino group during synthesis .

The general steps for SPPS are as follows:

    Attachment of Glycine: Glycine is attached to the resin using a linker.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Coupling: The next amino acid (leucine) is coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for proline and cysteine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The choice of resin, protecting groups, and coupling reagents can vary depending on the specific requirements of the peptide being synthesized .

Chemical Reactions Analysis

Types of Reactions

H-Cys-Pro-Leu-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with substituted cysteine residues.

Scientific Research Applications

H-Cys-Pro-Leu-Gly-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Cys-Pro-Leu-Gly-OH involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and function of many proteins. The proline residue introduces a kink in the peptide chain, affecting its overall conformation. Leucine and glycine contribute to the hydrophobic and flexible nature of the peptide, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its free carboxyl group at the C-terminus, which can participate in various chemical reactions and interactions. This property distinguishes it from its amide, methoxy, and ethoxy counterparts, which have different reactivity and stability profiles.

Properties

CAS No.

478549-68-7

Molecular Formula

C16H28N4O5S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1

InChI Key

OLSHOBGNFITHGG-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N

Origin of Product

United States

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